molecular formula C23H23ClN2O4S B3454937 2-[3-CHLORO-4-METHYL(PHENYLSULFONYL)ANILINO]-N-(4-METHOXYBENZYL)ACETAMIDE

2-[3-CHLORO-4-METHYL(PHENYLSULFONYL)ANILINO]-N-(4-METHOXYBENZYL)ACETAMIDE

Cat. No.: B3454937
M. Wt: 459.0 g/mol
InChI Key: BEHQKDRIDUPCQR-UHFFFAOYSA-N
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Description

2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its complex molecular structure, which includes a chlorinated aromatic ring, a sulfonyl group, and a methoxybenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline derivative.

    Sulfonylation: The aniline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the phenylsulfonyl group.

    Chlorination: The chlorination of the aromatic ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The final step involves the acylation of the sulfonylated aniline with 4-methoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Introduction of various nucleophiles such as methoxy or amino groups.

Scientific Research Applications

2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[3-chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide
  • 2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methylbenzyl)acetamide
  • 2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-ethoxybenzyl)acetamide

Uniqueness

The uniqueness of 2-[3-chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, enhances its potential interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-17-8-11-19(14-22(17)24)26(31(28,29)21-6-4-3-5-7-21)16-23(27)25-15-18-9-12-20(30-2)13-10-18/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHQKDRIDUPCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-CHLORO-4-METHYL(PHENYLSULFONYL)ANILINO]-N-(4-METHOXYBENZYL)ACETAMIDE
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2-[3-CHLORO-4-METHYL(PHENYLSULFONYL)ANILINO]-N-(4-METHOXYBENZYL)ACETAMIDE

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